

Spectroscopic Profile of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Bipyridine-3,3'-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **2,2'-Bipyridine-3,3'-dicarboxylic acid**, a key building block in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,2'-Bipyridine-3,3'-dicarboxylic acid**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,2'-Bipyridine-3,3'-dicarboxylic acid** exhibits characteristic signals for the aromatic protons of the bipyridine core. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups.

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results	Data not available in search results	Data not available in search results

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides insights into the carbon framework of the molecule. The resonances for the carboxylic acid carbons are typically observed in the downfield region.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Data not available in search results

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in **2,2'-Bipyridine-3,3'-dicarboxylic acid**. The spectrum is characterized by absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as the characteristic vibrations of the bipyridine ring. A detailed analysis of the FT-IR and FT-Raman spectra has been conducted.^[1]

Wavenumber (cm^{-1})	Assignment
Data not available in search results	O-H stretch (carboxylic acid)
Data not available in search results	C=O stretch (carboxylic acid)
Data not available in search results	C=N stretch (pyridine ring)
Data not available in search results	C=C stretch (aromatic ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of **2,2'-Bipyridine-3,3'-dicarboxylic acid** is expected to show absorptions characteristic of the π - π^* transitions of the bipyridine system. In Dimethyl sulfoxide (DMSO), absorption bands have been observed at 423, 331, and 271 nm.^[2]

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) $\text{M}^{-1}\text{cm}^{-1}$	Solvent
423	Data not available in search results	DMSO
331	Data not available in search results	DMSO
271	Data not available in search results	DMSO

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data. The following outlines generalized protocols for the spectroscopic analysis of **2,2'-Bipyridine-3,3'-dicarboxylic acid**.

NMR Spectroscopy

A sample of **2,2'-Bipyridine-3,3'-dicarboxylic acid** is dissolved in a suitable deuterated solvent, such as DMSO- d_6 or D_2O . The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).

IR Spectroscopy

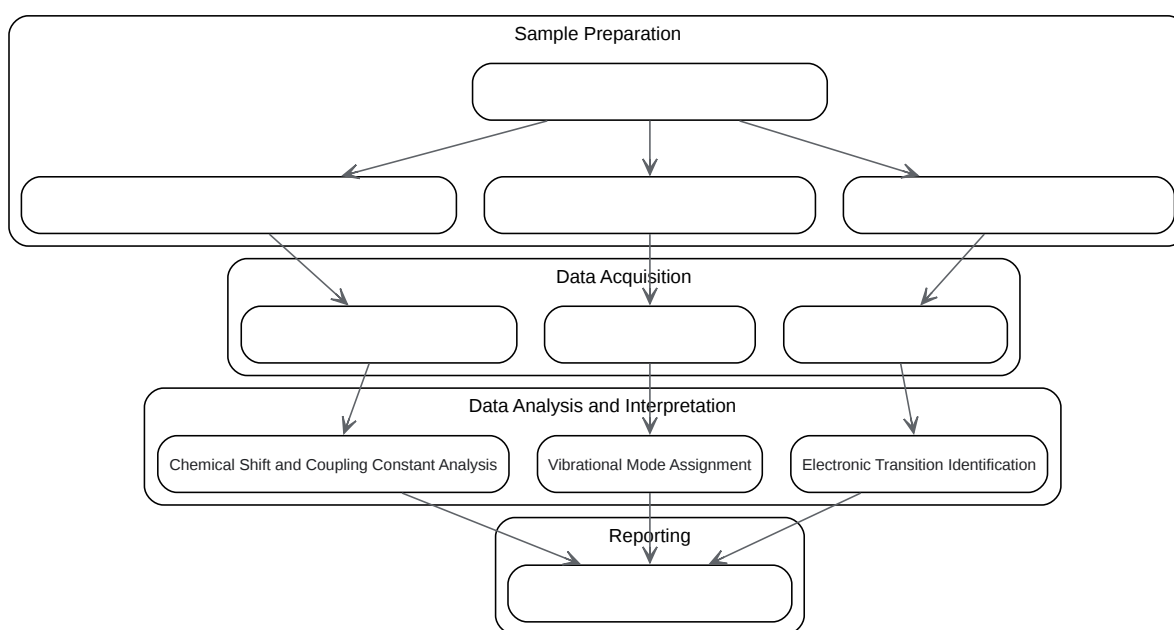
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).

UV-Vis Spectroscopy

A solution of **2,2'-Bipyridine-3,3'-dicarboxylic acid** is prepared in a UV-transparent solvent, such as ethanol, methanol, or DMSO.^[2] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,2'-Bipyridine-3,3'-dicarboxylic acid**.



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Caption: General workflow for spectroscopic analysis.

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